DL-Leucylglycylglycine

Description

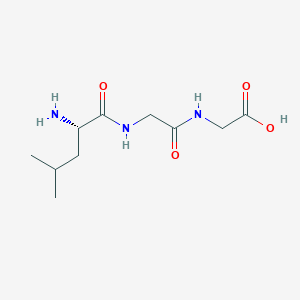

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHGTYCRDRBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036229 | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |

| Record name | Leucylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-DL-Leucylglycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leucylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-DL-leucylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Leucylglycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid (glycine) is attached to a solid resin, and subsequent amino acids (glycine and leucine) are added sequentially. Each addition involves the activation of the carboxyl group of the incoming amino acid, typically using reagents like carbodiimides, followed by coupling to the growing peptide chain .

Industrial Production Methods

Industrial production of leucyl-glycyl-glycine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.

Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide .

Scientific Research Applications

Biochemical Research

This compound is primarily utilized in biochemical studies due to its role as an amino acid derivative. It serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to explore metabolic pathways and enzyme functions.

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic processes, making it useful for studying enzyme kinetics and regulatory mechanisms.

- Protein Interaction Studies : It can be used to probe interactions between proteins and other biomolecules, contributing to the understanding of cellular signaling pathways.

Pharmacological Applications

The pharmacological potential of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is significant, particularly in drug development and therapeutic applications.

- Anti-infective Properties : Research indicates that this compound exhibits activity against various pathogens, including bacteria and viruses. Its ability to interfere with pathogen metabolism makes it a candidate for developing new antibiotics or antiviral agents .

- Cancer Research : The compound's influence on apoptosis and cell cycle regulation positions it as a potential therapeutic agent in oncology. It may enhance the efficacy of existing cancer treatments by modulating tumor cell responses .

Immunology and Inflammation

In immunological studies, (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid plays a role in understanding immune responses and inflammatory processes.

- Cytokine Modulation : The compound can influence cytokine production, which is critical for immune signaling. This property is particularly relevant in conditions characterized by chronic inflammation.

- Antibody-Drug Conjugates (ADCs) : Its application in ADCs highlights its utility in targeted therapy for diseases like cancer, where it can be conjugated with antibodies to deliver cytotoxic agents selectively to tumor cells .

Neuroscience Applications

The compound also shows promise in neuroscience research.

- Neuronal Signaling : Investigations into its effects on neuronal signaling pathways have revealed potential implications for neurodegenerative diseases. The modulation of neurotransmitter systems could lead to novel therapeutic strategies for conditions such as Alzheimer's disease .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, offering avenues for research into treatments for brain injuries or neurodegeneration .

Custom Synthesis and Screening Services

Given its diverse applications, custom synthesis services are available for (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid. Researchers can obtain tailored compounds for specific experiments, enhancing the versatility of this molecule in scientific research.

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Biochemistry | Enzyme inhibition studies | Understanding metabolic pathways |

| Pharmacology | Anti-infective properties | Development of new antibiotics/antivirals |

| Immunology | Cytokine modulation | Targeted therapies for inflammatory diseases |

| Neuroscience | Neuronal signaling studies | Potential treatments for neurodegenerative diseases |

| Custom Synthesis | Tailored compounds for research | Enhanced experimental versatility |

Mechanism of Action

The mechanism of action of leucyl-glycyl-glycine involves its interaction with specific enzymes and receptors. The peptide can act as a substrate for various peptidases, leading to its cleavage and subsequent biological effects. The molecular targets and pathways involved include the modulation of enzyme activity and potential signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

2-(2-Acetamidoacetamido)acetic Acid (CAS: 5687-48-9)

- Structure : Simplifies the target compound by replacing the leucine side chain with an acetyl group.

- Molecular Formula : C₆H₁₀N₂O₄ (MW: 174.16 g/mol).

- Key Differences :

(2S)-2-[2-(2-Aminoacetamido)acetamido]-3-phenylpropanoic Acid (CAS: 6234-26-0)

- Structure : Substitutes leucine with a phenylalanine residue.

- Molecular Formula : C₁₃H₁₈N₃O₅ (MW: 296.30 g/mol).

- Higher logP (lipophilicity) compared to the target compound .

Peptide Derivatives with Functional Group Variations

(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid (CAS: 3062-07-5)

- Structure : Incorporates a glutamic acid residue (pentanedioic acid).

- Molecular Formula : C₁₁H₂₀N₂O₆ (MW: 276.28 g/mol).

- Key Differences :

2-(2-(2-Aminopropanamido)acetamido)acetic Acid (CAS: 927-21-9)

- Structure : Replaces leucine with alanine (methyl side chain).

- Molecular Formula : C₇H₁₃N₃O₄ (MW: 203.20 g/mol).

- Lower thermal stability compared to the target compound .

Complex Derivatives with Pharmacological Relevance

Cefdinir-Related Compound A (CAS: Not listed; Structure in )

- Structure: Contains a β-lactam ring and aminothiazole group.

- Molecular Formula : C₁₄H₁₃N₄O₄S₂ (MW: 365.41 g/mol).

- Key Differences :

2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic Acid Derivatives ()

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via solid-phase peptide coupling, while β-lactam derivatives require multi-step ring-closing reactions .

- Biological Activity : Leucine-containing peptides (e.g., the target) show higher proteolytic stability than alanine analogues .

- Safety Profiles : The target compound has moderate toxicity (H302: harmful if swallowed), whereas fluorinated derivatives () require stringent handling due to higher hazard ratings .

Biological Activity

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid, also known as a glycine derivative, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 245.28 g/mol

- CAS Number : 1187-50-4

- Purity : >90%

- Storage Conditions : -20°C, protected from light and moisture

- Stability : 1 year under recommended storage conditions

The biological activity of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is primarily attributed to its structural similarity to amino acids and peptides, which allows it to interact with various biological targets. Its mechanism includes:

- Receptor Modulation : It has been shown to influence receptor activity, particularly in systems involving protease-activated receptors (PARs), which are implicated in pain, inflammation, and metabolic disorders .

- Inhibition of Proteolytic Enzymes : The compound may exhibit inhibitory effects on specific proteases, similar to other peptide derivatives, thereby affecting cellular signaling pathways .

Biological Activities

Research has highlighted several key biological activities associated with (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid:

- Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially through the modulation of caspase activity involved in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antimicrobial | Inhibition of growth in specific bacterial strains | |

| Neuroprotective | Modulation of caspase activity |

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid, researchers treated macrophage cell lines with the compound and measured cytokine production. Results indicated a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls, suggesting a potent anti-inflammatory effect.

Case Study 2: Antimicrobial Efficacy

A recent investigation explored the antimicrobial properties of the compound against Staphylococcus aureus. The results demonstrated that at sub-micromolar concentrations, (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid effectively inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the structural characteristics and spectroscopic identifiers for confirming the identity of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid?

- The compound’s canonical SMILES is

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N, and its InChIKey isVWHGTYCRDRBSFI-ZETCQYMHSA-N. Key spectroscopic identifiers include:

- NMR : Distinct signals for methyl groups (δ ~0.8–1.7 ppm), backbone protons (δ ~3.2–4.5 ppm), and carboxyl groups (δ ~170–175 ppm in NMR) .

- Mass Spectrometry : ESI-MS typically shows [M–H]⁻ peaks at m/z 245.28 (calculated for ) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- The compound is classified under hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Handling requires:

- Use of gloves, N95 respirators, and eye protection .

- Storage at -20°C in airtight containers to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

- Stepwise Peptide Coupling : Utilizes Fmoc or tert-Boc protecting groups for the amino and carboxyl termini. Example protocol:

Activate 2-amino-4-methylpentanoic acid with HOBt/DCC.

Couple with glycine residues sequentially.

Deprotect using TFA (for tert-Boc) or piperidine (for Fmoc) .

- Solid-Phase Synthesis : Enables high-purity yields by immobilizing the growing peptide chain on resin .

Advanced Research Questions

Q. How can anti-inflammatory activity be evaluated for this compound and its derivatives?

- In Vitro Assays : Measure inhibition of COX-2 or TNF-α production in macrophage cells (e.g., RAW 264.7) .

- In Vivo Models : Carrageenan-induced rat paw edema or LPS-induced sepsis models, with dose-dependent analysis (e.g., 10–100 mg/kg) .

- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., indomethacin) and resolve contradictions via molecular docking (e.g., COX-2 binding affinity) .

Q. What advanced analytical techniques resolve structural ambiguities or impurities in this compound?

- High-Resolution MS (HRMS) : Differentiates between the parent compound () and ring-opened impurities (e.g., thiazole derivatives) via exact mass matching .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry and detects minor rotamers (e.g., δ 11.25–11.29 ppm for imide NH in NMR) .

Q. How do computational tools predict synthetic pathways for novel derivatives?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize routes based on step efficiency and reagent availability. Example prediction:

- Precursor scoring identifies 2-amino-4-methylpentanamide as a high-priority intermediate .

- DFT Calculations : Optimize reaction conditions (e.g., solvent polarity, temperature) for coupling steps by modeling transition states .

Q. What experimental models study the compound’s interaction with peptide transporters like SLC15A1?

- Caco-2 Cell Monolayers : Quantify apical-to-basolateral transport using LC-MS/MS.

- Knockout Models : Compare uptake in SLC15A1-deficient vs. wild-type cells to confirm transporter dependency .

Q. How are data contradictions between in silico predictions and experimental results addressed?

- Case Example : If computational models predict high solubility (>10 mg/mL) but experiments show limited solubility (<2 mg/mL):

Validate solvent parameters (e.g., dielectric constant) in simulations.

Test alternative co-solvents (e.g., DMSO/PBS mixtures) experimentally .

Q. What green chemistry approaches improve the sustainability of its synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields (~85%) .

- Solvent-Free Cyclization : Eliminates dichloromethane by using mechanochemical grinding for thiazolidinone ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.